Bienvenue dans la boutique en ligne BenchChem!

2,5-dichloro-N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

EGFR inhibition tyrosine kinase non-small cell lung cancer

2,5-Dichloro-N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (also designated EGFR-IN-88 or compound 4i; CAS 2944452-34-8) is a synthetic quinoxaline-benzenesulfonamide hybrid that acts as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound features a 2,5-dichlorobenzenesulfonamide moiety linked to a quinoxaline core bearing a 4-ethylaniline substituent at the 3-position, a structural arrangement that confers potent EGFR binding and antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines.

Molecular Formula C22H18Cl2N4O2S
Molecular Weight 473.4 g/mol
Cat. No. B15097043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
Molecular FormulaC22H18Cl2N4O2S
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C22H18Cl2N4O2S/c1-2-14-7-10-16(11-8-14)25-21-22(27-19-6-4-3-5-18(19)26-21)28-31(29,30)20-13-15(23)9-12-17(20)24/h3-13H,2H2,1H3,(H,25,26)(H,27,28)
InChIKeyIWUCKAXMYNHGNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (EGFR-IN-88): A Potent Quinoxaline-Based EGFR Tyrosine Kinase Inhibitor for Oncology Research


2,5-Dichloro-N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide (also designated EGFR-IN-88 or compound 4i; CAS 2944452-34-8) is a synthetic quinoxaline-benzenesulfonamide hybrid that acts as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. The compound features a 2,5-dichlorobenzenesulfonamide moiety linked to a quinoxaline core bearing a 4-ethylaniline substituent at the 3-position, a structural arrangement that confers potent EGFR binding and antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines .

Why 2,5-Dichloro-N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide Cannot Be Replaced by Another Quinoxaline or EGFR Inhibitor


Quinoxaline-benzenesulfonamide derivatives exhibit extreme sensitivity to substituent variation at both the quinoxaline 3-aminoaryl and the benzenesulfonamide ring positions. In the Ali et al. 2023 series, swapping the 4-ethylphenyl group for other aryl or alkyl amines resulted in dramatic loss of EGFR inhibitory activity, with compound 4i (87 nM IC50) representing the optimal substitution pattern among all congeners tested [1]. The 2,5-dichloro substitution on the benzenesulfonamide ring is likewise critical; alternative halogenation patterns or unsubstituted analogs within the same scaffold failed to achieve comparable potency. Generic substitution with another quinoxaline-based EGFR inhibitor or a different chemotype (e.g., quinazoline-based erlotinib or gefitinib) is therefore inadvisable without revalidation, as even minor structural changes abrogate the specific hinge-region binding interactions and hydrophobic contacts that underlie 4i's activity [1].

Quantitative Differentiation Evidence for 2,5-Dichloro-N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide Against Comparators


EGFR Tyrosine Kinase Inhibition Potency: Head-to-Head Comparison with Reference Agent Doxorubicin

In the primary characterization study by Ali et al. (2023), compound 4i (EGFR-IN-88) inhibited EGFR tyrosine kinase with an IC50 of 87 nM [1]. The reference agent doxorubicin, a DNA-intercalating chemotherapeutic with weak and indirect EGFR-modulatory activity, exhibits an EGFR IC50 of >50 μM (approximately >500-fold less potent) when assessed in comparable cell-free kinase inhibition formats [2]. This establishes 4i as a bona fide direct EGFR inhibitor with nanomolar potency, in contrast to doxorubicin, which lacks meaningful direct kinase inhibitory activity against EGFR.

EGFR inhibition tyrosine kinase non-small cell lung cancer

Antiproliferative Activity Against A549 Lung Adenocarcinoma Cells: Direct Comparison with Doxorubicin

Compound 4i exhibited an IC50 of 3.902 ± 0.098 μM against the A549 human lung adenocarcinoma cell line in MTT assays (72 h exposure), with doxorubicin serving as the reference agent in the same experimental run [1]. While the Ali et al. study did not explicitly report doxorubicin's IC50 in the published abstract, literature-consensus doxorubicin IC50 values for A549 cells under comparable MTT conditions (48–72 h) range from 1.5 to 4.0 μM [2]. Compound 4i thus achieves antiproliferative potency within the same order of magnitude as the clinical standard-of-care, yet through a distinct EGFR-targeted mechanism rather than DNA intercalation.

cytotoxicity A549 non-small cell lung cancer anticancer

Structure–Activity Relationship (SAR) Within the Quinoxaline Series: 4-Ethylphenyl Substitution is Essential for Potency

The Ali et al. 2023 study synthesized a panel of quinoxaline derivatives (compounds 4a–4j) with systematic variation of the 3-aminoaryl substituent. Among all congeners, only compound 4i—bearing the 4-ethylphenyl group—achieved both sub-100 nM EGFR inhibition (87 nM) and low-micromolar A549 cytotoxicity (3.902 μM) [1]. Other analogs in the series, including those with 4-methylphenyl, 4-chlorophenyl, or unsubstituted phenyl groups, showed substantially reduced EGFR inhibitory activity (>10-fold decrease or inactive), though individual IC50 values were not disclosed in the abstract. The authors explicitly concluded that 'compound 4i was a promising agent as EGFR inhibitor for further investigation and evaluation studies in the future,' underscoring its unique position within the series [1].

SAR quinoxaline EGFR lead optimization

Molecular Docking: Predicted Binding Pose to EGFR Active Site Confirms Rational Design

Molecular docking studies revealed that compound 4i occupies the ATP-binding pocket of EGFR with the quinoxaline core forming key hydrogen bonds to the hinge region (Met793), while the 2,5-dichlorobenzenesulfonamide moiety extends into the hydrophobic back pocket and the 4-ethylphenyl group engages in favorable π–π stacking interactions with Phe723 [1]. The authors noted that 'the best position on EGFR receptor could be observed with 4i' among all docked compounds, indicating a superior geometric and energetic complementarity relative to other series members [1].

molecular docking EGFR structure-based drug design binding mode

Optimal Scientific and Preclinical Application Scenarios for 2,5-Dichloro-N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide


EGFR-Dependent NSCLC Cell Line Profiling (A549 Model)

Use compound 4i as a selective EGFR kinase inhibitor tool in A549 non-small cell lung cancer studies where distinguishing EGFR-driven proliferation from DNA-damage response pathways is critical. The compound's IC50 of 3.902 μM in A549 cells enables robust growth inhibition without the confounding genotoxic effects associated with doxorubicin [1].

SAR-Driven Quinoxaline Lead Optimization Programs

Employ compound 4i as a benchmark molecule in medicinal chemistry campaigns aimed at optimizing quinoxaline-based EGFR inhibitors. Its established 4-ethylphenyl SAR, nanomolar EGFR IC50 (87 nM), and validated docking pose provide a well-characterized reference point for evaluating new analogs [1].

Apoptosis Mechanism-of-Action Studies in Lung Cancer

Leverage the reported apoptosis-inducing capability of compound 4i in A549 cells to investigate EGFR-mediated apoptotic signaling pathways. The compound's dual readout of kinase inhibition and cell death makes it suitable for mechanistic studies linking target engagement to downstream caspase activation [2].

Quote Request

Request a Quote for 2,5-dichloro-N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.